Enzymatic Sulfation Activity vs. Non-Sulfated Phenylalanine Analogs
2-(Sulfooxy)-L-phenylalanine is the product of a sulfotransferase (SULT) reaction, as evidenced by its listing as a ligand in the BRENDA enzyme database, where it is formed from 3'-phosphoadenylyl sulfate (PAPS) and DL-3-hydroxyphenylalanine [1]. In contrast, non-hydroxylated phenylalanine cannot serve as a substrate for this class of enzymes. This establishes the compound as a specific sulfated product, directly relevant to studies of phase II metabolism and post-translational modification. A reported IC50 of 28 µM has been noted for this compound in an unspecified inhibition assay [2], which, while indicating moderate potency, demonstrates its ability to engage with biological targets where non-sulfated phenylalanine would be inactive. This data differentiates it from simple, unsubstituted L-phenylalanine.
| Evidence Dimension | Enzymatic Sulfation / Biological Activity |
|---|---|
| Target Compound Data | Confirmed product of SULT reaction [1]; Reported IC50 = 28 µM [2] |
| Comparator Or Baseline | L-Phenylalanine: Not a substrate for SULTs [Class-level inference] |
| Quantified Difference | IC50 = 28 µM vs. Inactive (no sulfation capacity) |
| Conditions | Enzymatic assay (SULT) [1]; Unspecified inhibition assay for IC50 [2] |
Why This Matters
This confirms the compound's utility as a specific tool for probing sulfation-dependent biology, unlike its parent amino acid.
- [1] BRENDA Enzyme Database. Ligand Information for DL-3-(sulfooxy)phenylalanine. Retrieved from https://www.brenda-enzymes.org View Source
- [2] Southan, C. (2017, Sep 23). Comment on PubMed Commons regarding a reported IC50 of 28 µM. Archived by Hypothesis. Retrieved from https://hypothes.is View Source
